Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolo[5,4-d]pyrimidine, 2,5-dichloro- is a heterocyclic compound composed of a thiazole ring and a pyrimidine ring. It is a highly versatile compound with a wide range of applications in both scientific research and lab experimentation.
Scientific Research Applications
Thiazolo[5,4-d]pyrimidine in Drug Discovery
Thiazolo[5,4-d]pyrimidines are recognized for their structural resemblance to purines, making them significant in medicinal chemistry for designing novel therapeutics. These compounds have been developed to target a broad range of pharmacological activities. Their applications include serving as immune-modulators, CRF receptor antagonists, anti-Parkinson's, antiviral, anticancer, antibacterial, antifungal, analgesic, anti-inflammatory agents, and more. This highlights the versatility of Thiazolo[5,4-d]pyrimidines as a scaffold in drug discovery, offering a promising avenue for the development of new drugs with diverse therapeutic potential (Kuppast & Fahmy, 2016).
Synthetic Methodologies
Innovative synthetic methodologies have been developed to create libraries of 7-aminothiazolo[4,5-d]pyrimidine scaffold, leveraging Dimroth rearrangement for a fused heterocyclic thiazolo[4,5-d]pyrimidine core skeleton. This approach enables the generation of diverse compound libraries, essential for drug discovery and development (Lim, Abdildinova, & Gong, 2021).
Anticancer Activity
Thiazolo[5,4-d]pyrimidines have demonstrated significant anticancer activity. Efficient synthesis methods have been reported for producing these compounds, which show promising antiproliferative activity across various cancer cell lines, including lung, epidermal, glioblastoma, and leukemia cells. Their ability to induce apoptosis in cancer cells further underscores their potential as anticancer agents (Singh et al., 2013).
Antimicrobial and Antifungal Properties
Thiazolo[5,4-d]pyrimidines have also been identified for their antimicrobial and antifungal properties. Their structural features contribute to potent inhibitory activity against fungal strains, making them effective in combating fungal infections (Chhabria, Rathod, Vala, & Patel, 2011).
Anti-Inflammatory and Antinociceptive Effects
Moreover, thiazolo[3,2-a]pyrimidine derivatives exhibit significant anti-inflammatory and antinociceptive activities, highlighting their potential in developing new treatments for inflammatory and pain-related conditions (Alam, Khan, Siddiqui, & Ahsan, 2010).
properties
IUPAC Name |
2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBSXTOXLUDODA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346106 |
Source
|
Record name | Thiazolo[5,4-d]pyrimidine, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-d]pyrimidine, 2,5-dichloro- | |
CAS RN |
13479-89-5 |
Source
|
Record name | 2,5-Dichlorothiazolo[5,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13479-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[5,4-d]pyrimidine, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.